molecular formula C11H7IN2O4 B1668178 C-176 CAS No. 314054-00-7

C-176

Cat. No.: B1668178
CAS No.: 314054-00-7
M. Wt: 358.09 g/mol
InChI Key: JBIKQXOZLBLMKI-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-5-nitrofuran-2-carboxamide (CAS: 314054-00-7, molecular formula: C₁₁H₇IN₂O₄) is a small molecule identified for its potent activation of the CHOP-Luc reporter, showing a 24-fold increase in activity at 10 µM in triple-negative breast cancer (TNBC) cell models . Its structure comprises a 5-nitrofuran core linked via a carboxamide group to a 4-iodophenyl substituent. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, which may influence its biological activity. Physicochemical data indicate a molecular weight of 358.09 g/mol, with storage recommendations at 2–8°C in a dry, sealed environment .

Properties

IUPAC Name

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKQXOZLBLMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely documented method involves a carbodiimide-mediated coupling between 5-nitrofuran-2-carboxylic acid and 4-iodoaniline. This approach, adapted from anti-mycobacterial agent synthesis, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents.

Procedure :

  • Activation : 5-Nitrofuran-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. HOBt (1.2 equiv) and EDC·HCl (1.5 equiv) are added sequentially at 0°C, followed by stirring for 30 minutes.
  • Coupling : 4-Iodoaniline (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are introduced, and the reaction proceeds at room temperature for 12–18 hours.
  • Work-up : The mixture is diluted with ethyl acetate, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 12–18 hours
Purification Silica gel chromatography

This method’s efficacy stems from HOBt’s role in suppressing racemization and EDC·HCl’s ability to activate carboxyl groups efficiently.

Schotten-Baumann Reaction

An alternative route utilizes the Schotten-Baumann protocol, converting the carboxylic acid to its acyl chloride prior to amide formation.

Procedure :

  • Acyl Chloride Formation : 5-Nitrofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Amidation : The resultant acyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (0°C) solution of 4-iodoaniline (1.1 equiv) and aqueous NaOH (10%). The biphasic mixture is stirred vigorously for 1 hour.
  • Isolation : The precipitate is filtered, washed with water, and recrystallized from ethanol.

Key Data :

Parameter Value Source
Yield 60–65%
Purity (HPLC) >95%
Recrystallization Solvent Ethanol

While less efficient than carbodiimide coupling, this method avoids moisture-sensitive reagents and simplifies purification.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that DMF outperforms THF or dichloromethane in carbodiimide-mediated coupling due to superior solubility of intermediates. Substituting DIPEA with triethylamine (TEA) reduces yields by 15–20%, likely due to TEA’s weaker base strength failing to neutralize HCl byproducts effectively.

Temperature and Stoichiometry

Elevating the coupling temperature to 40°C shortens reaction time to 6 hours but promotes nitro group reduction, diminishing yields to 55%. A 1.5:1 EDC·HCl-to-acid ratio maximizes activation without side-product formation.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (20–80%). Analytical HPLC (C18 column, 25% acetonitrile/20% methanol/55% 1mM NH₄OH) achieves baseline separation of N-(4-iodophenyl)-5-nitrofuran-2-carboxamide from des-iodo byproducts.

HPLC Parameters :

Column Mobile Phase Flow Rate Retention Time
C18 MeCN/MeOH/1mM NH₄OH (25:20:55) 7 mL/min 14 minutes

Spectroscopic Validation

  • IR : ν(C=O) at 1694 cm⁻¹; ν(NO₂) at 1370 cm⁻¹ and 1570 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 8.21 (d, J = 3.6 Hz, 1H, furan-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 3.6 Hz, 1H, furan-H).
  • HRMS : m/z calcd for C₁₁H₇IN₂O₄ [M+H]⁺: 358.09; found: 358.08.

Alternative Methodologies

Solid-Phase Synthesis

Preliminary efforts to adapt solid-phase peptide synthesis (SPPS) protocols have been reported. 5-Nitrofuran-2-carboxylic acid is anchored to Wang resin via its carboxylate, followed by on-resin amidation with 4-iodoaniline. While this method affords 50–55% yield, it enables rapid library generation for structure-activity studies.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates carbodiimide coupling, achieving 70% yield but requiring stringent temperature control to prevent nitro group degradation.

Chemical Reactions Analysis

Types of Reactions

C-176 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted nitrofuran derivatives.

    Reduction Reactions: Amino derivatives of this compound.

    Covalent Bond Formation: Covalent adducts with proteins.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-(4-iodophenyl)-5-nitrofuran-2-carboxamide as an effective agent against triple-negative breast cancer (TNBC). The compound has been identified as a potent activator of the C/EBP-homologous protein (CHOP), which plays a crucial role in mediating apoptosis in cancer cells.

Case Study: TNBC Treatment

In a high-throughput screening assay, N-(4-iodophenyl)-5-nitrofuran-2-carboxamide was found to increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM. Subsequent tests confirmed its ability to induce significant apoptosis in multiple TNBC cell lines, making it a promising candidate for further development as an anticancer therapeutic .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of nitrofuran compounds exhibit significant antibacterial activity against various pathogens.

Antibacterial Activity

In studies focusing on the synthesis of 5-nitrofuran-tagged heterocyclic compounds, derivatives similar to N-(4-iodophenyl)-5-nitrofuran-2-carboxamide were evaluated against the ESKAPE panel of pathogens. One notable derivative demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, among others .

Structure-Activity Relationship

The synthesis methods employed, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, allowed for the generation of diverse chemical entities that retained or enhanced the antibacterial properties associated with nitrofurans. This flexibility in design suggests potential for developing new antibiotics based on the nitrofuran scaffold .

Neuroinflammation Research

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide has also been investigated for its role in neuroinflammation. A study indicated that pharmacological inhibition using this compound reduced neuroinflammation in a controlled cortical impact mouse model, suggesting its potential application in treating neurodegenerative diseases .

Mechanism of Action

C-176 exerts its effects by covalently binding to the cysteine residue 91 of the STING protein. This binding blocks the palmitoylation of STING, preventing its activation and subsequent clustering. As a result, the downstream inflammatory signaling is inhibited, reducing the production of interferons and pro-inflammatory cytokines .

Comparison with Similar Compounds

Nitrothiophene Carboxamides: Core Heterocycle Substitution

Replacing the nitrofuran core with nitrothiophene alters electronic properties and bioactivity. For example:

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: Not provided) exhibits antibacterial activity, synthesized via HATU-mediated coupling. Its purity (42%) and molecular formula (C₁₆H₁₀F₃N₃O₄S₂) differ significantly from the target compound .
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂, 99.05% purity) demonstrates high purity but lacks reported anticancer activity .

Key Insight : The nitrofuran scaffold in the target compound may favor CHOP activation, while nitrothiophenes are more associated with antibacterial applications.

Halogen-Substituted Phenyl Analogs

The iodine substituent’s role can be compared to other halogens:

  • 5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide (CAS: 65065-03-4, C₁₂H₁₀INO₃) replaces the nitro group with iodine on the furan ring but retains a methoxyphenyl group. No biological data are available, but its structure highlights the importance of nitro positioning .

Contrast with Maleimides : In unrelated scaffolds (e.g., N-(4-iodophenyl)maleimide), halogen size (F, Cl, Br, I) minimally affects inhibitory potency (IC₅₀ ~4–7 µM for MGL inhibition) . However, in nitrofuran carboxamides, iodine’s bulkiness may enhance CHOP activation by improving target engagement .

Substituent Variations on the Phenyl Ring

  • No activity data are reported .
  • N-(4-Methoxyphenyl)-5-nitrofuran-2-carboxamide : The methoxy group’s electron-donating effects contrast with iodine’s electron-withdrawing nature, which could modulate redox properties critical for nitroheterocyclic activity .

Biological Activity

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in cancer therapy and immunomodulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide has a molecular formula of C11H8IN3O4 and a molecular weight of 358.09 g/mol. The compound features a nitrofuran moiety, known for various biological activities, and an iodophenyl group that enhances its reactivity and interaction with biological systems. Its structure includes:

  • Furan ring : Contributes to its reactivity.
  • Nitro group : Associated with redox cycling and oxidative stress.
  • Amide linkage : Important for biological interactions.

The primary mechanism of action for N-(4-iodophenyl)-5-nitrofuran-2-carboxamide involves the activation of the C/EBP-homologous protein (CHOP), a critical factor in the unfolded protein response (UPR). This pathway is essential for mediating apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC). Research indicates that this compound can increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inducing apoptosis in cancer cells .

Key Pathways Involved

  • PERK–eIF2α–ATF4 Pathway : The compound activates this branch of the UPR, promoting CHOP expression and subsequent apoptosis.
  • Oxidative Stress Induction : The nitrofuran moiety can generate reactive oxygen species (ROS), leading to cellular damage and death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-iodophenyl)-5-nitrofuran-2-carboxamide, particularly against TNBC. In vitro experiments demonstrated that this compound induced significant apoptosis in multiple TNBC cell lines by activating the CHOP pathway .

Study Cell Line Concentration (µM) Effect
HEK2931024-fold increase in CHOP activity
HCC-180610Induced caspase 4 activation

Immunomodulatory Effects

The compound is also noted for its role as a STING (Stimulator of Interferon Genes) inhibitor. By modulating STING activity, it may influence immune responses, which could be beneficial in treating inflammatory diseases or enhancing cancer immunotherapy .

Case Studies and Research Findings

A comprehensive study involving high-throughput screening identified N-(4-iodophenyl)-5-nitrofuran-2-carboxamide as a potent inducer of CHOP expression. This study screened approximately 50,000 small molecules, revealing that compounds with the nitrofuran structure are particularly effective in inducing apoptosis through selective pathways .

Additional Findings

Other research has indicated that compounds structurally similar to N-(4-iodophenyl)-5-nitrofuran-2-carboxamide exhibit antimicrobial properties, suggesting a broader range of biological activities that warrant further exploration .

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for preparing N-(4-iodophenyl)-5-nitrofuran-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 5-nitrofuran-2-carboxylic acid derivatives and 4-iodoaniline. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride to form an acyl chloride intermediate) followed by nucleophilic substitution. Characterization should involve:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C).
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C₁₁H₇IN₂O₄, MW: 358.09) .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .

Q. Which in vitro assays are validated for evaluating the compound’s biological activity?

  • Methodological Answer :

  • CHOP-Luc Reporter Assay : Used to screen for apoptosis-inducing activity, as demonstrated by a 24-fold increase in CHOP-Luc activity at 10 µM in HEK293 cells .
  • STING Inhibition Assays : Measure inhibition of the STING pathway using IFN-β or IRF3 phosphorylation readouts. IC₅₀ values should be determined in murine or human macrophage models .
  • Cytotoxicity Profiling : Combine with MTT or Annexin V/PI staining to distinguish apoptosis from necrosis .

Advanced Research Questions

Q. How can researchers reconcile the compound’s dual reported mechanisms (apoptosis induction vs. STING inhibition)?

  • Methodological Answer :

  • Context-Dependent Analysis : Test the compound in multiple cell lines (e.g., triple-negative breast cancer vs. immune cells) under varying conditions (e.g., inflammatory stimuli).
  • Pathway-Specific Knockdowns : Use siRNA or CRISPR to silence CHOP or STING to isolate mechanistic contributions .
  • Dose-Response Studies : Lower doses (≤1 µM) may preferentially inhibit STING, while higher doses (≥10 µM) trigger apoptosis via ER stress .

Q. What structural modifications enhance selectivity for STING inhibition versus off-target apoptosis?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the 4-iodophenyl group with alkyl chains (e.g., N-(4-butylphenyl) derivatives) to reduce ER stress pathways .
  • Modify the nitrofuran moiety to a methylisoxazole to retain STING affinity while minimizing redox cycling .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with STING’s cyclic dinucleotide-binding pocket .

Q. What analytical strategies address challenges in quantifying the compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Optimize with a C18 column and negative-ion ESI mode for sensitivity (LOD: ~0.1 ng/mL).
  • Protein-Binding Corrections : Use ultrafiltration or Bradford assays to account for binding to serum albumin .
  • Semiquantitative Imaging : Apply SPECT/CT with iodinated analogs (e.g., ¹²³I-labeled derivatives) for in vivo biodistribution studies .

Data Contradiction and Experimental Design

Q. How should researchers interpret discrepancies in potency across studies (e.g., 24-fold CHOP activation vs. STING IC₅₀)?

  • Methodological Answer :

  • Assay Variability : Compare cell types (HEK293 vs. primary macrophages) and reporter systems (luciferase vs. endogenous protein readouts).
  • Redox Sensitivity : The nitrofuran group’s redox activity may artifactually elevate signals in luciferase assays; include controls with antioxidants (e.g., NAC) .
  • Table 1 : Key Parameters from Literature
StudyCell LineAssayEC₅₀/IC₅₀Reference
Haag et al. (2018)THP-1STING Inhibition1.2 µM
Apoptosis StudyHEK293CHOP-Luc10 µM (24-fold activation)

Structural and Functional Insights

Q. What crystallographic or computational data inform the compound’s binding mode?

  • Methodological Answer :

  • Crystallography : While direct data for this compound are lacking, analogs like N-(4-chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide show planar carboxamide-furan interactions critical for target engagement .
  • Dynamics Simulations : MD simulations (e.g., GROMACS) predict covalent binding to STING’s Cys91 via the nitro group .

Ethical and Technical Considerations

Q. What are the limitations of using nitrofuran-containing compounds in vivo?

  • Methodological Answer :

  • Metabolic Instability : Nitrofurans are prone to nitroreductase-mediated degradation; test stability in liver microsomes.
  • Toxicity Screening : Include Ames tests for mutagenicity and monitor renal/hepatic markers in rodent models .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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